molecular formula C16H10N2O3S2 B2704507 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate CAS No. 1207060-30-7

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate

Cat. No.: B2704507
CAS No.: 1207060-30-7
M. Wt: 342.39
InChI Key: OUVVOWDMEGYLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of thiophene, isoxazole, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the thiophene and benzo[d]thiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: It can act as a semiconductor, facilitating the flow of electrons in organic electronic devices.

Comparison with Similar Compounds

Uniqueness: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is unique due to its combination of three distinct heterocyclic systems, which confer a range of chemical and biological properties

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVOWDMEGYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.